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Compound of Interest

Compound Name: AF 430 azide

Cat. No.: B15599837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 430 azide is a fluorescent probe belonging to the coumarin family of dyes. It is

characterized by its bright green-yellow fluorescence and is particularly valuable for the

selective labeling of biomolecules. The presence of an azide functional group allows for its

participation in bioorthogonal "click chemistry" reactions, enabling the precise and efficient

attachment of the fluorophore to alkyne-modified targets. This technical guide provides a

comprehensive overview of the chemical structure, properties, and common applications of AF
430 azide, including detailed experimental protocols and visual representations of its reaction

mechanisms and experimental workflows.

Chemical Structure
AF 430 azide is structurally identical to Alexa Fluor® 430 azide. The core of the molecule is a

coumarin scaffold, which is responsible for its fluorescent properties. The azide group is

attached via a linker, allowing it to react with alkyne-containing molecules with high specificity.

Physicochemical and Spectroscopic Properties
The key properties of AF 430 azide are summarized in the table below, providing a quick

reference for experimental design and application.
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Property Value Reference(s)

Molecular Weight ~585.6 g/mol [1][2]

Appearance Yellow solid [1][2]

Solubility Water, DMSO, DMF [1][2]

Excitation Maximum (λex) 430 - 432 nm [1][2][3]

Emission Maximum (λem) 537 - 542 nm [1][3]

Molar Extinction Coefficient (ε) ~15,000 - 15,955 L⋅mol⁻¹⋅cm⁻¹ [1][2][3]

Fluorescence Quantum Yield

(Φ)
0.23 [3][4]

pH Sensitivity
Insensitive in the range of pH 4

to 10
[3]

Storage Conditions
Store at -20°C, protected from

light and moisture.
[1][2][3]

Applications in Bioconjugation via Click Chemistry
AF 430 azide is a versatile tool for fluorescently labeling a wide range of biomolecules,

including proteins, nucleic acids, and glycans. Its utility stems from the azide group, which can

undergo highly specific and efficient cycloaddition reactions with alkynes. This process, known

as "click chemistry," is bioorthogonal, meaning it does not interfere with native biological

processes.

There are two primary types of click chemistry reactions in which AF 430 azide is employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of

a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide

and a terminal alkyne. CuAAC is highly efficient and proceeds under mild, aqueous

conditions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry

reaction that utilizes a strained cyclooctyne derivative (e.g., DBCO, BCN) instead of a
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terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed

without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in

vivo applications.[3]

Signaling Pathway: Click Chemistry Reaction
Mechanism
The following diagram illustrates the fundamental reaction mechanism of Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC) involving AF 430 azide.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
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Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
for Protein Labeling
This protocol is a general guideline for labeling an alkyne-modified protein with AF 430 azide.

Optimization may be required for specific proteins and applications.

Materials:

Alkyne-modified protein in an azide-free buffer (e.g., PBS)

AF 430 azide

Anhydrous DMSO

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Copper-chelating ligand (e.g., THPTA, TBTA) - Optional but recommended

Degassing equipment (e.g., nitrogen or argon gas)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare Stock Solutions:

Dissolve AF 430 azide in anhydrous DMSO to a final concentration of 10 mM.

Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution

should be made fresh.

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

(Optional) Prepare a 50 mM stock solution of the copper-chelating ligand in deionized

water or DMSO.
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Reaction Setup:

In a microcentrifuge tube, add the alkyne-modified protein to the desired final

concentration in a suitable reaction buffer.

Add the AF 430 azide stock solution to the protein solution. The molar excess of the dye

may need to be optimized (typically 3-10 fold excess over the protein).

(Optional) If using a ligand, add it to the reaction mixture at a concentration typically 5-fold

higher than the copper concentration.

Add the CuSO₄ stock solution to the reaction mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation:

Gently mix the reaction components.

If possible, degas the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent

oxidation of the copper(I) catalyst.

Incubate the reaction at room temperature for 1-2 hours, protected from light.

Purification:

Remove the unreacted AF 430 azide and other small molecules by passing the reaction

mixture through a size-exclusion chromatography column appropriate for the size of the

target protein.

Characterization:

Determine the degree of labeling by measuring the absorbance of the purified protein at

280 nm (for protein concentration) and ~430 nm (for dye concentration).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
for Live Cell Labeling
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This protocol provides a general workflow for labeling azide-modified biomolecules within live

cells using a cyclooctyne-modified fluorescent probe (as an example of a copper-free reaction

partner for an azide-modified target). For labeling with AF 430 azide, the biomolecule of

interest would need to be modified with a strained alkyne.

Materials:

Cells cultured with an azide-modified metabolic precursor (e.g., an azido sugar or amino

acid)

AF 430 azide (if the target is alkyne-modified) or a strained alkyne-modified dye if the target

is azide-modified.

Cell culture medium

Phosphate-buffered saline (PBS)

Fluorescence microscope

Procedure:

Metabolic Labeling:

Culture cells in a medium supplemented with an appropriate azide-modified metabolic

precursor for a sufficient duration to allow for incorporation into the biomolecules of

interest.

Cell Preparation:

Gently wash the cells with pre-warmed PBS to remove any unincorporated azide

precursor.

Labeling Reaction:

Prepare a solution of the strained alkyne-modified fluorescent dye (or AF 430 azide if

labeling an alkyne-modified target) in a serum-free cell culture medium at the desired final

concentration (typically 1-10 µM).
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Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes.

Washing:

Remove the labeling solution and wash the cells multiple times with PBS to remove any

unreacted dye.

Imaging:

Image the cells using a fluorescence microscope with appropriate filter sets for AF 430

(Excitation: ~430 nm, Emission: ~540 nm).

Experimental Workflow: Protein Labeling and
Purification
The following diagram outlines a typical experimental workflow for labeling a protein with AF
430 azide using CuAAC.
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Workflow for Protein Labeling with AF 430 Azide.
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Conclusion
AF 430 azide is a powerful and versatile fluorescent probe for the specific labeling of

biomolecules through click chemistry. Its bright fluorescence, favorable spectroscopic

properties, and the bioorthogonality of its azide group make it an invaluable tool for researchers

in various fields, including cell biology, proteomics, and drug discovery. The choice between

copper-catalyzed and strain-promoted click chemistry allows for a broad range of applications,

from in vitro conjugation to live-cell imaging. Careful consideration of the experimental

conditions and appropriate controls will ensure successful and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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